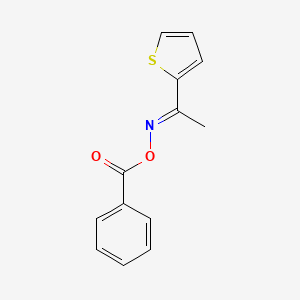![molecular formula C17H12N4 B11097894 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11097894.png)
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. This compound is characterized by its fused ring structure, which includes an imidazole ring and a triazine ring, both substituted with phenyl groups at the 2 and 6 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine typically involves the reaction of 1,2-diamino-4,5-diphenylimidazole with 3-aroyl-2-propanonoic acid. This reaction yields 2-aroylmethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazine-4H-3-one . The cyclization pathways of these imidazoriazines can lead to various condensed heterocyclic structures, such as furo[2,3-e]-, thieno[2,3-e]-, pyrrolo[2,3-e]-, and furo[3,2-e]imidazo[1,2-b][1,2,4]triazines .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of reduced derivatives.
Substitution: The phenyl groups at the 2 and 6 positions can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde for oxymethylation , and other organic reagents for substitution reactions. The reaction conditions often involve the use of solvents like diglyme and acetate buffer , and the reactions are typically carried out at controlled temperatures to ensure the desired product formation.
Major Products
The major products formed from the reactions of this compound include oxymethylated derivatives , reduced triazine compounds, and substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the electron-donating properties of the phenyl groups at the 2 and 6 positions play a crucial role in its chemiluminescent activity .
Vergleich Mit ähnlichen Verbindungen
2,6-Diphenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
- 2-aroylmethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazine-4H-3-one
- Furo[2,3-e]-, thieno[2,3-e]-, pyrrolo[2,3-e]-, and furo[3,2-e]imidazo[1,2-b][1,2,4]triazines
These compounds share similar structural features but differ in their specific chemical properties and biological activities
Eigenschaften
Molekularformel |
C17H12N4 |
|---|---|
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
2,6-diphenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-18-17-19-16(12-21(17)20-15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
FSZCGHRDZGICOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(2-{4-[(chloroacetyl)amino]phenyl}-4-phenylquinazolin-6-yl)acetamide](/img/structure/B11097817.png)
![2-[(2-Fluorophenyl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B11097823.png)
![4-{[5-(ethoxycarbonyl)-5-methyl-2-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B11097828.png)
![ethyl 6-(1,3-bis{[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B11097841.png)

![[3',4-Bis(4-bromophenyl)-2-phenyl-2{H},3'{H}-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL](phenyl)methanone](/img/structure/B11097861.png)


![2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B11097870.png)
![(2Z)-5-amino-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11097878.png)


![1-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}naphthalen-2-ol](/img/structure/B11097900.png)
